3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile
Overview
Description
3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile is an organic compound that features a methoxyphenyl group, a trimethylsilyloxy group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile typically involves the reaction of 3-methoxybenzaldehyde with trimethylsilyl cyanide in the presence of a catalyst. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Methoxybenzoic acid or 3-methoxybenzaldehyde.
Reduction: 3-Methoxyphenylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the nitrile group can act as a nucleophile in chemical reactions. The trimethylsilyloxy group provides steric hindrance and can influence the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylacetonitrile
- 2-(3-Methoxyphenyl)ethylamine
- 2-(3-Methoxyphenyl)benzimidazole-4-carboxamide
Uniqueness
3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile is unique due to the presence of the trimethylsilyloxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-2-trimethylsilyloxyacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2Si/c1-14-11-7-5-6-10(8-11)12(9-13)15-16(2,3)4/h5-8,12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMKFMIXDLPHAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C#N)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.